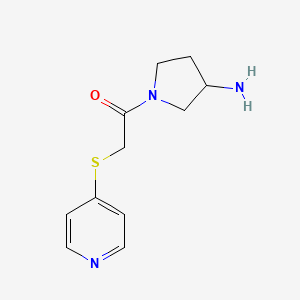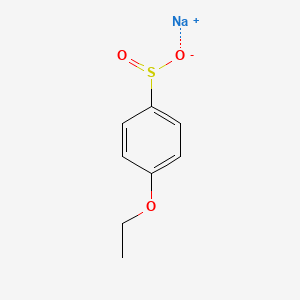![molecular formula C12H19NO3 B1474193 (2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol CAS No. 1604272-60-7](/img/structure/B1474193.png)
(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol
説明
(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol, also known as 2-Dimethylaminopropanol (DMAP), is an organic compound with a wide variety of applications in scientific research. It is used as a catalyst for the synthesis of various organic molecules, as a reagent for the synthesis of amines and alcohols, and as a tool for the study of enzymatic reactions. DMAP is also used in the study of biochemical and physiological effects, as well as in the development of new drugs. In
科学的研究の応用
DMAP is widely used in scientific research due to its versatility and wide range of applications. It is used as a catalyst in the synthesis of various organic molecules, such as amines, alcohols, and carboxylic acids. It is also used as a reagent in the synthesis of amines and alcohols. In addition, DMAP is used as a tool to study enzymatic reactions, as well as biochemical and physiological effects.
作用機序
The mechanism of action of DMAP is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as carboxylic acids, to form amides. In addition, DMAP is able to react with alcohols to form ethers. This mechanism of action allows DMAP to be used in the synthesis of a wide variety of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAP are not well understood. However, it has been suggested that DMAP may have some antioxidant activity, as well as some anti-inflammatory and antifungal properties. In addition, DMAP has been shown to have some inhibitory effects on enzymes involved in the metabolism of drugs, such as cytochrome P450.
実験室実験の利点と制限
The use of DMAP in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is also easy to use. In addition, it is a mild reagent and does not produce toxic by-products. However, there are some limitations to the use of DMAP in laboratory experiments. For example, it can be difficult to remove the DMAP from the reaction mixture, and it is also not very soluble in water.
将来の方向性
There are several potential future directions for the use of DMAP in scientific research. One potential direction is the development of new drugs based on the biochemical and physiological effects of DMAP. Another potential direction is the development of new methods for the synthesis of organic molecules using DMAP as a catalyst. In addition, further research into the mechanism of action of DMAP could lead to the development of new enzymatic reactions. Finally, the use of DMAP in the study of biochemical and physiological effects could lead to the development of new therapeutic agents.
特性
IUPAC Name |
(2R)-2-[(2,4-dimethoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(8-14)13-7-10-4-5-11(15-2)6-12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLHOOXNJBAXCD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



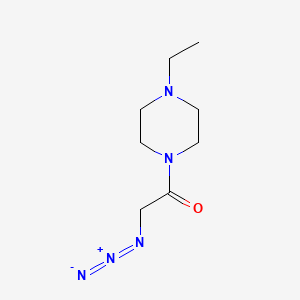
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)
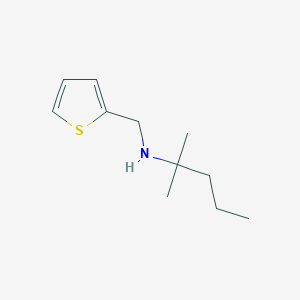
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)

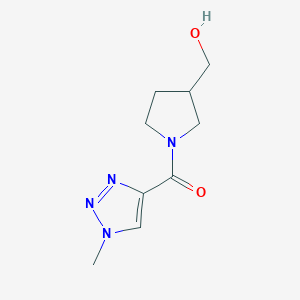
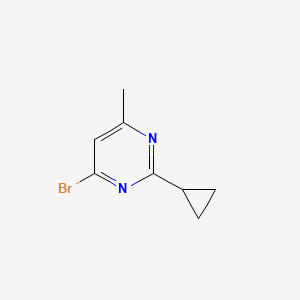

![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)

